

Vilsmeier-Haack Reaction for Aminobenzaldehyde Synthesis: Application Notes and Protocols

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Compound of Interest

Compound Name: 4-[Methyl(propyl)amino]benzaldehyde
Cat. No.: B1386143

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Introduction

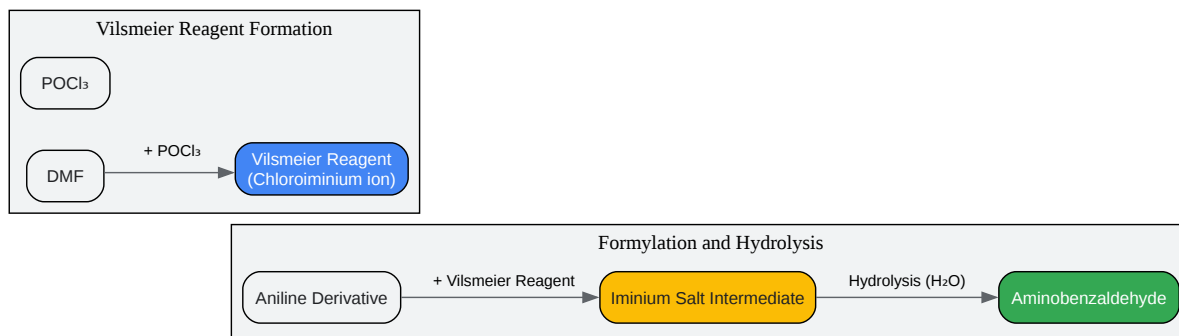
The Vilsmeier-Haack (V-H) reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction provides a direct route to introduce a formyl group (-CHO) onto an aromatic ring, a crucial transformation in the synthesis of various intermediates for pharmaceuticals, dyes, and other specialty chemicals. The synthesis of aminobenzaldehydes is a key application of the V-H reaction, as these compounds are valuable precursors in medicinal chemistry and materials science.

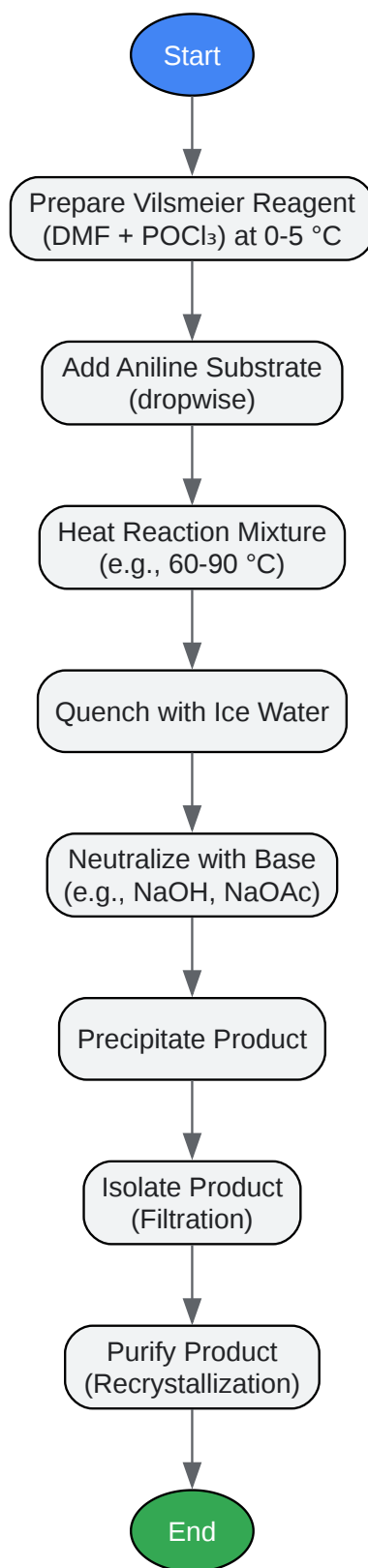
The reaction typically employs a Vilsmeier reagent, which is a chloroiminium salt formed from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).^[1] The Vilsmeier reagent then acts as an electrophile in an electrophilic aromatic substitution reaction with an activated aromatic substrate, such as an aniline derivative. Subsequent hydrolysis of the resulting iminium salt intermediate yields the corresponding aminobenzaldehyde.^{[2][3][4]} This method is particularly effective for aromatic compounds bearing electron-donating groups, such as the amino group in anilines and their derivatives.^[3]

These application notes provide detailed protocols and quantitative data for the synthesis of various aminobenzaldehydes using the Vilsmeier-Haack reaction, intended to guide researchers in the successful application of this important synthetic tool.

Reaction Mechanism and Workflow

The Vilsmeier-Haack reaction proceeds through a two-stage mechanism: the formation of the Vilsmeier reagent followed by the electrophilic formylation of the aromatic substrate and subsequent hydrolysis.





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